[] Tocris Bioscience - AH 11110 hydrochloride
4-Imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and a phenoxy group. The molecular formula is and it has a molecular weight of approximately 342.45 g/mol. This compound is characterized by its imino functional group, which contributes to its reactivity and potential biological activity.
AH 11110 Hydrochloride acts as a selective antagonist of the α1B-AR. This means it binds to the receptor but prevents the natural activating molecule (agonist) from binding. As a result, it inhibits the downstream signaling cascade normally triggered by α1B-AR activation, leading to various cellular effects depending on the specific context [].
For instance, α1B-AR signaling is involved in promoting cell growth and proliferation. By blocking α1B-AR, AH 11110 Hydrochloride may have potential applications in research on cancer and other diseases characterized by uncontrolled cell growth [].
Research into the biological activity of 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride indicates potential pharmacological effects. Compounds with similar structures have been studied for their:
The synthesis of 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride typically involves several steps:
Recent advancements in solid-state synthesis techniques could enhance the efficiency and environmental sustainability of these processes by reducing solvent usage
The applications of 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride span various fields:
Interaction studies involving this compound typically focus on its binding affinity with various biological targets, including receptors and enzymes. Techniques such as:
Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.
Several compounds share structural features with 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride, making them relevant for comparison:
The uniqueness of 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride lies in its specific combination of an imino group with a piperidine structure and a phenoxy substituent. This combination may impart distinct pharmacological properties not observed in other similar compounds, warranting further investigation into its potential therapeutic applications.